5-Nitroisoquinolin-1-amine
Overview
Description
5-Nitroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the 5th position and an amine group (-NH2) at the 1st position of the isoquinoline ring. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Isoquinoline derivatives are known to exhibit diverse biological activity and are widely used in pharmacology and medicine .
Mode of Action
The mode of action of 5-Nitroisoquinolin-1-amine involves direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule . This process forms amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline . In the case of urea and monosubstituted ureas, only 5-nitrosoisoquinoline-6-amine is formed under anhydrous conditions .
Biochemical Pathways
It’s worth noting that isoquinoline derivatives are known to interact with various biological pathways due to their diverse biological activity .
Result of Action
The formation of amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline suggests potential biochemical impacts .
Biochemical Analysis
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Nitroisoquinolin-1-amine in animal models .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroisoquinolin-1-amine can be achieved through several methods. One common approach involves the oxidative nucleophilic substitution of hydrogen (ONSH) in 5-nitroisoquinoline. The reaction typically involves the addition of a nucleophile to the ortho- and para-positions relative to the nitro group, followed by oxidative aromatization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free conditions and green chemistry principles, such as the PASE (Pot-, Atom-, and Step-Economic) concept, is often emphasized to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen and inorganic compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under metal-free conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-aminoisoquinolin-1-amine.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-Nitroisoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Nitrosoisoquinolin-1-amine: A derivative with a nitroso group instead of a nitro group.
5-Aminoisoquinolin-1-amine: A reduced form with an amine group instead of a nitro group.
Isoquinoline: The parent compound without any substituents.
Uniqueness
5-Nitroisoquinolin-1-amine is unique due to the presence of both a nitro group and an amine group on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
5-nitroisoquinolin-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYUOKQAZJCHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311750 | |
Record name | 5-Nitro-1-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98410-86-7 | |
Record name | 5-Nitro-1-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98410-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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